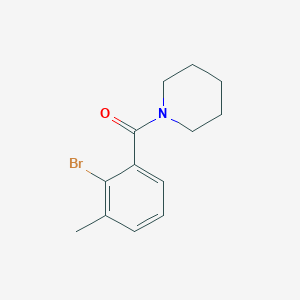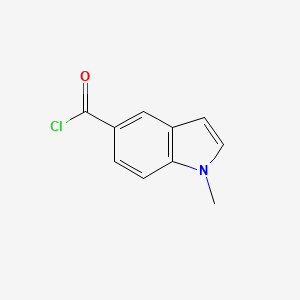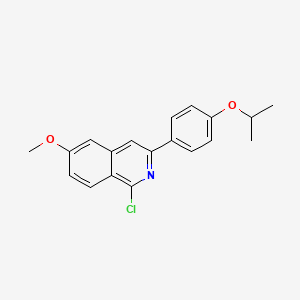
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline
Descripción general
Descripción
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline is a compound that has been studied for its potential applications in scientific research. It is an organic molecule with a molecular weight of 247.66 g/mol. The compound has a molecular structure consisting of a six-membered ring with a chlorine atom, an isopropoxy group, and a methoxy group. 1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline has been utilized in various chemical syntheses and modifications. For instance, Prabakaran et al. (2012) reported its use in the ligand-free, Pd-catalyzed Suzuki coupling, which is significant for synthesizing diversified 1,3-disubstituted isoquinolines. This method involves the use of sodium carbonate base and 1,4-dioxane solvent and is notable for its efficiency and adaptability in generating a variety of isoquinoline derivatives (Prabakaran, Khan, & Jin, 2012).
Fluorescent Chemosensors
In the field of fluorescent chemosensors, the compound has shown potential. Prodi et al. (2001) demonstrated that a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ over other tested metal ions via a significant increase in fluorescence. This finding indicates its potential utility in measuring Cd2+ concentrations in waste effluent streams and food products, showcasing its application in environmental monitoring and food safety (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Pharmaceutical Research
In the realm of pharmaceutical research, variations of the compound have been synthesized and evaluated for their bioactivity. Riggs et al. (1987) synthesized and evaluated isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine D-1 antagonist activity, highlighting its relevance in the development of drugs targeting the dopamine system (Riggs, Nichols, Foreman, & Truex, 1987).
Propiedades
IUPAC Name |
1-chloro-6-methoxy-3-(4-propan-2-yloxyphenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12(2)23-15-6-4-13(5-7-15)18-11-14-10-16(22-3)8-9-17(14)19(20)21-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQZPYPXIZOODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC(=C3C=CC(=CC3=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


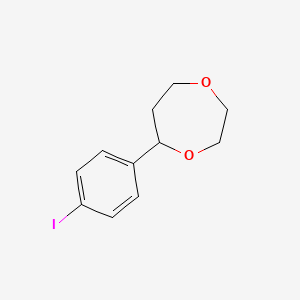
![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)
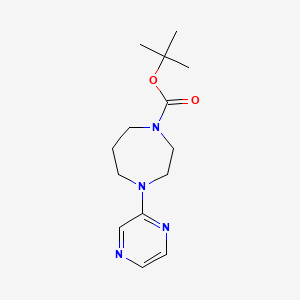

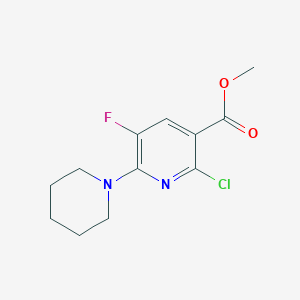
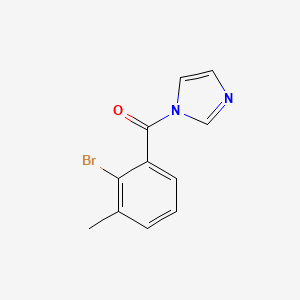
![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
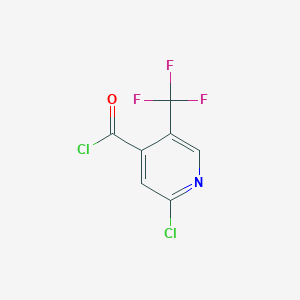
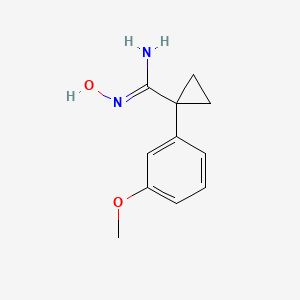
![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
